![molecular formula C13H20FNO4 B149396 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol CAS No. 132178-18-8](/img/structure/B149396.png)
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Wirkmechanismus
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 selectively binds to and inhibits the β2-adrenergic receptor, which is a G protein-coupled receptor that is primarily expressed in smooth muscle, cardiac muscle, and adipose tissue. Activation of the β2-adrenergic receptor by its endogenous ligands, such as epinephrine and norepinephrine, leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. Inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 blocks this signaling pathway and leads to a decrease in cAMP production and PKA activation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 depend on the tissue and cell type being studied. In general, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to a decrease in cAMP production and PKA activation, which can have a variety of downstream effects. For example, in smooth muscle cells, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased relaxation and increased contraction. In adipose tissue, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased lipolysis and increased fat storage. In cardiac muscle, inhibition of the β2-adrenergic receptor by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 leads to decreased contractility and decreased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for specific inhibition of this receptor without affecting other receptors or signaling pathways. Another advantage is its well-established synthesis method, which allows for easy and reliable production of the compound. One limitation of using 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists, which may require higher concentrations of the compound to achieve a desired effect.
Zukünftige Richtungen
There are several future directions for research involving 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551. One area of interest is the role of β2-adrenergic receptor signaling in metabolic diseases such as diabetes and obesity. Another area of interest is the development of more potent and selective β2-adrenergic receptor antagonists for use in clinical settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of β2-adrenergic receptor inhibition by 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 in different tissues and cell types.
Synthesemethoden
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 can be synthesized by reacting 3-fluoro-4-hydroxybenzaldehyde with tert-butylamine and 2-bromo-1-(2-hydroxypropyl)benzene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield 4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551.
Wissenschaftliche Forschungsanwendungen
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol 118,551 is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. It is commonly used in in vitro studies to investigate the role of β2-adrenergic receptors in various cellular processes, such as insulin secretion, smooth muscle relaxation, and lipolysis. It is also used in in vivo studies to investigate the effects of β2-adrenergic receptor activation and inhibition on cardiovascular function, respiratory function, and metabolism.
Eigenschaften
CAS-Nummer |
132178-18-8 |
|---|---|
Produktname |
4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol |
Molekularformel |
C13H20FNO4 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C13H20FNO4/c1-13(2,3)15-6-8(16)7-19-10-5-4-9(17)12(18)11(10)14/h4-5,8,15-18H,6-7H2,1-3H3 |
InChI-Schlüssel |
NBOURJIOPAPXKD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C(=C(C=C1)O)O)F)O |
Kanonische SMILES |
CC(C)(C)NCC(COC1=C(C(=C(C=C1)O)O)F)O |
Synonyme |
2-FBDPP 2-fluoro-3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



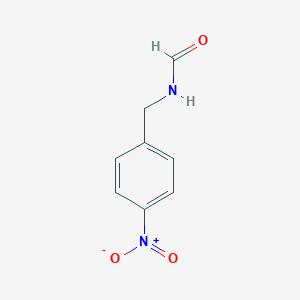


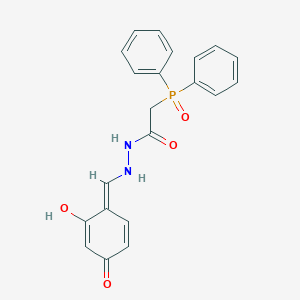
![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)
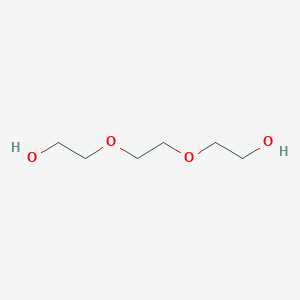
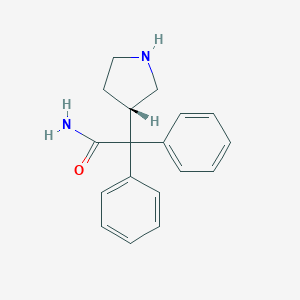
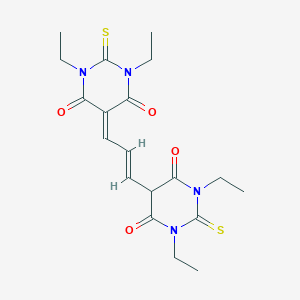
![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)
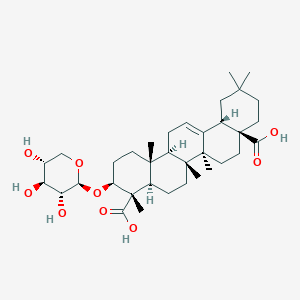
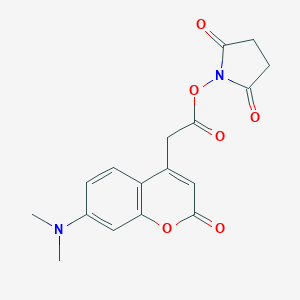

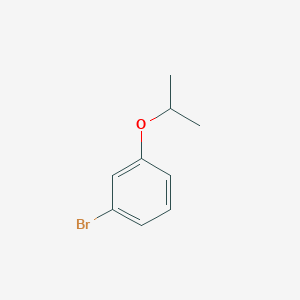
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)